molecular formula C24H48O13 B2833604 m-PEG11-acid CAS No. 2280998-74-3

m-PEG11-acid

Cat. No.: B2833604
CAS No.: 2280998-74-3
M. Wt: 544.635
InChI Key: XTRVAOVFCQZNBJ-UHFFFAOYSA-N
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Description

m-PEG11-acid, also known as methoxy polyethylene glycol 11-acid, is a linear, monodisperse, and hydrophilic polymer. It features an 11-unit polyethylene glycol (PEG) chain with a terminal carboxylic acid group. This compound is widely used in pharmaceutical research and development for the PEGylation of biomolecules, which can improve their biocompatibility, solubility, and stability .

Scientific Research Applications

m-PEG11-acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG11-acid involves its use as a linker in the creation of antibody-drug conjugates (ADCs) and PROTACs . ADCs work by attaching a cytotoxic drug to an antibody, which then targets specific cells. PROTACs work by degrading target proteins .

Future Directions

The future directions of m-PEG11-acid could involve its continued use in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its role as a linker in these compounds could lead to advancements in targeted drug delivery and protein degradation therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts such as potassium hydroxide or sodium hydroxide, and the reactions are carried out under controlled temperature and pressure to ensure the desired molecular weight and purity .

Industrial Production Methods

In industrial settings, the production of m-PEG11-acid involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The resulting polyethylene glycol is then functionalized with a carboxylic acid group through a series of chemical reactions. The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

m-PEG11-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for amide bond formation.

    DCC (Dicyclohexylcarbodiimide): Another reagent for amide bond formation.

    Alcohols: Used in esterification reactions.

Major Products Formed

The major products formed from these reactions include PEGylated biomolecules, esters, and various conjugates used in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chain length, which provides an optimal balance between solubility and stability for various applications. Its 11-unit PEG chain offers sufficient flexibility and hydrophilicity, making it suitable for a wide range of biomedical and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-24(25)26/h2-23H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRVAOVFCQZNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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